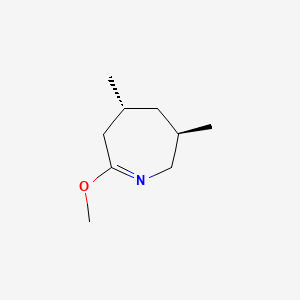
(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine is a chiral compound with a unique structure that includes a seven-membered azepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable linear precursor, cyclization can be induced using acid or base catalysts. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which (3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(3R,5R)-3,5-dimethylheptane: A structurally related compound with similar stereochemistry but different functional groups.
3,5-dimethoxy-4-[(alpha-L-rhamnopyranosyl)oxy]benzoic acid methyl ester: Another compound with methoxy groups and a different core structure.
Uniqueness
What sets (3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine apart is its unique azepine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
(3R,5R)-7-methoxy-3,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C9H17NO/c1-7-4-8(2)6-10-9(5-7)11-3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChIキー |
CKEGURYEHOCTSX-HTQZYQBOSA-N |
異性体SMILES |
C[C@@H]1C[C@H](CN=C(C1)OC)C |
正規SMILES |
CC1CC(CN=C(C1)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)
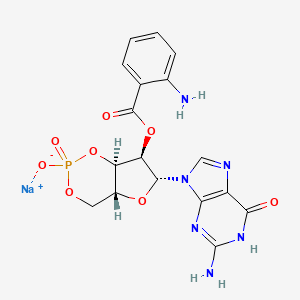

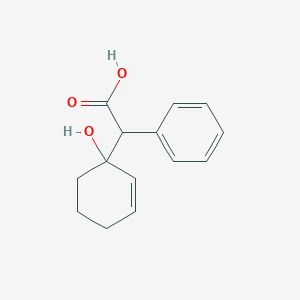
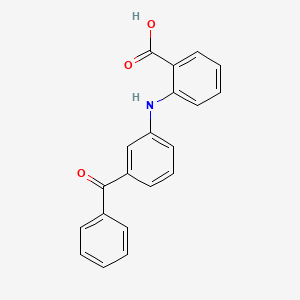
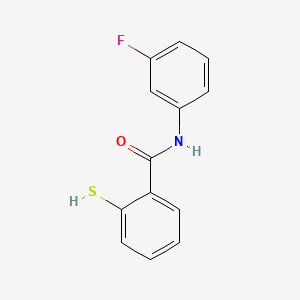
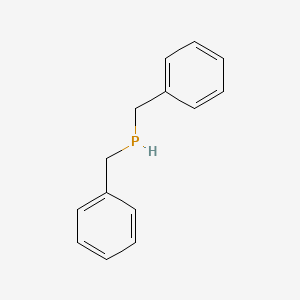


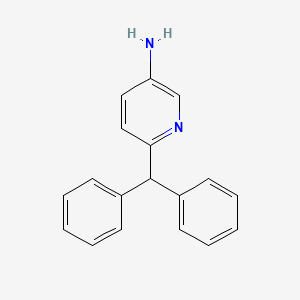
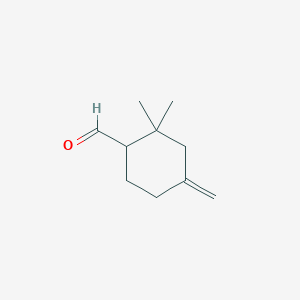
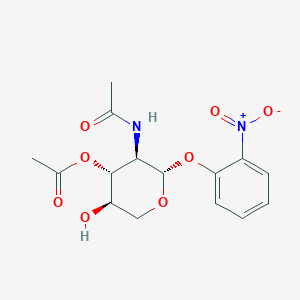
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)
